molecular formula C12H14BrNO5S B7579989 2-[4-(4-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid

2-[4-(4-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid

Cat. No. B7579989
M. Wt: 364.21 g/mol
InChI Key: XXJPOLCUCJXGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonylmorpholine derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models of rheumatoid arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(4-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid in lab experiments is that it has shown promising results in various studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.

Future Directions

There are several future directions for research on 2-[4-(4-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid. One direction is to further explore its potential as a therapeutic agent for inflammatory diseases and cancer. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective treatments. Additionally, research could be done to optimize the synthesis method of this compound to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 2-[4-(4-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid involves the reaction of 4-bromobenzenesulfonyl chloride with morpholine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

The potential of 2-[4-(4-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid as a therapeutic agent has been explored in various scientific studies. One study showed that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Another study demonstrated that it has anticancer properties and can be used to inhibit the growth of cancer cells.

properties

IUPAC Name

2-[4-(4-bromophenyl)sulfonylmorpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO5S/c13-9-1-3-11(4-2-9)20(17,18)14-5-6-19-10(8-14)7-12(15)16/h1-4,10H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJPOLCUCJXGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC=C(C=C2)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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